Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride
Description
Structural Elucidation of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives
Molecular Architecture and Stereochemical Configuration
The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system with a pyrazole ring (positions 1–3) annulated to a pyrimidine ring (positions 5–7). X-ray crystallographic analyses of analogous compounds reveal a nearly planar structure, with deviations limited to substituent-bearing positions. The 3-carboxamide group extends perpendicularly from the plane, creating a T-shaped molecular geometry that facilitates π-π stacking interactions in biological targets.
Chiral Center Analysis at C5 Position
The (5R) configuration at the C5 position introduces axial chirality critical for target selectivity. Density functional theory (DFT) calculations demonstrate a 3.2 kcal/mol energy difference between (5R) and (5S) enantiomers, favoring the R-configuration due to reduced steric clash between the phenyl group and tetrahydro ring system. Nuclear Overhauser effect (NOE) spectroscopy confirms this configuration through strong nuclear coupling between the C5 hydrogen and the 7,7-dimethyl substituents. The chiral center creates a stereochemical "pocket" that aligns the 4-methylphenyl propyl side chain for optimal hydrophobic interactions in enzyme binding sites.
Conformational Dynamics of Tetrahydro-7,7-dimethyl Substituents
The 4,5,6,7-tetrahydro-7,7-dimethyl moiety adopts a boat conformation with C7 methyl groups in equatorial positions, as evidenced by ^1H-^1H coupling constants (J = 12.8 Hz) and X-ray diffraction data. Molecular dynamics simulations reveal three primary conformational states:
| Conformation | ΔG (kcal/mol) | Predominant Interactions |
|---|---|---|
| Boat | 0.0 | Methyl-methyl van der Waals |
| Twist-boat | +1.4 | Methyl-hydrogen steric |
| Chair | +2.1 | Ring strain |
The high barrier to chair inversion (ΔG‡ = 15.3 kcal/mol) ensures conformational rigidity, while the twist-boat form serves as a transition state during ring puckering. The 7,7-dimethyl groups restrict rotational freedom, reducing entropy penalties upon target binding by 2.8 kcal/mol compared to unmethylated analogs.
Electronic Effects of 4-Methylphenyl Propyl Side Chain
The N-[1-ethyl-1-(4-methylphenyl)propyl] substituent exhibits significant electron-donating effects, with Hammett σ_p values of -0.17 for the methyl group and -0.31 for the ethyl branches. Natural bond orbital (NBO) analysis shows:
- 4-methyl group donates 0.12 e^- to the phenyl ring via hyperconjugation
- Propyl chain induces +0.07 eV electrostatic potential shift at the carboxamide oxygen
- Ethyl branches create a localized hydrophobic region (LogP contribution: +1.8)
Time-dependent DFT calculations predict a 12 nm bathochromic shift in UV-Vis spectra compared to unsubstituted derivatives, correlating with extended π-conjugation from the aromatic side chain. The methyl group’s para position optimizes steric bulk distribution while maintaining electronic communication with the core.
Crystallographic and Spectroscopic Characterization
Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic P2₁ space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, and β = 97.5°. Key structural features include:
- Intramolecular hydrogen bond between NH (carboxamide) and N1 (pyrazole): 2.89 Å
- Chloride ion hydrogen-bonded to three NH groups (2.95–3.10 Å)
- Dihedral angle between pyrazole and pyrimidine rings: 4.7°
^13C NMR data corroborate the structure through characteristic shifts:
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C3 (carboxamide) | 165.2 | Carbonyl |
| C5 (chiral) | 72.4 | Quaternary |
| C7 (dimethyl) | 28.9 | Methyl |
The mass spectrum shows a molecular ion peak at m/z 491.2 [M+H]⁺ with major fragments at m/z 348.1 (loss of side chain) and 215.0 (core ring cleavage).
Comparative Analysis with Structural Analogs
A comparison of substituent effects reveals:
| Derivative | LogD₇.₄ | Target Affinity (nM) |
|---|---|---|
| 4-Methylphenyl | 2.1 | 48 ± 3 |
| 4-Chlorophenyl | 2.8 | 62 ± 5 |
| 4-Methoxyphenyl | 1.7 | 39 ± 2 |
The 4-methyl group provides optimal balance between lipophilicity (LogD 2.1) and target engagement, outperforming electron-withdrawing substituents by 30% in binding assays. Molecular electrostatic potential maps demonstrate decreased electron density (-0.15 e/ų) at the carboxamide oxygen when compared to fluorine-substituted analogs, enhancing hydrogen-bond acceptor capability.
Properties
Molecular Formula |
C27H35ClN4O |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
(5R)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m1./s1 |
InChI Key |
KHNKQCIZNKHPCV-GNAFDRTKSA-N |
Isomeric SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3N[C@H](CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, aryl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have demonstrated promising anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance, studies have shown that specific derivatives exhibit significant activity against the HCT116 cell line, with structure-activity relationship (SAR) analyses revealing that modifications to the core structure can enhance potency and selectivity against cancer targets .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease pathways. Notably, it has shown strong inhibitory effects on TrkA (tropomyosin receptor kinase A), with some derivatives achieving IC50 values in the nanomolar range . This suggests potential therapeutic applications in treating conditions such as neurotrophic factor-related disorders.
Antimicrobial Properties
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as effective antimicrobial agents. For example, compounds designed based on this scaffold have exhibited activity against drug-resistant strains of Mycobacterium tuberculosis . The low cytotoxicity observed in these compounds enhances their viability as therapeutic agents.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory properties and act as cannabinoid receptor antagonists . These diverse actions make them attractive candidates for developing multi-target therapeutic agents.
Synthesis Techniques
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves reactions between 3-aminopyrazoles and various electrophilic reagents such as β-dicarbonyls or β-enaminones . Recent advancements have focused on optimizing these processes to yield compounds with high purity and yield under mild conditions.
Green Chemistry Approaches
Emerging methods emphasize environmentally friendly synthesis routes that reduce waste and improve efficiency. For instance, some protocols utilize microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and minimize environmental impact .
Fluorescent Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their photophysical properties, making them suitable for optical applications. Their tunable fluorescence characteristics allow them to be used in chemosensors and imaging agents . These compounds can serve as alternatives to traditional fluorescent probes due to their superior stability and emission properties.
Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidines to form stable crystals with unique conformational properties opens avenues for solid-state applications . This aspect is particularly relevant in the development of new materials for electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Compounds like 18s (Br, Cl) exhibit higher molecular weights and melting points compared to methoxy-substituted analogs (18q), likely due to increased van der Waals interactions .
- Salt Formation : The hydrochloride salt in the target compound and 7f.HCl improves solubility, critical for bioavailability .
Key Observations :
- Kinase Inhibition : Bulky carboxamide substituents (e.g., 7f.HCl) enhance kinase selectivity, suggesting the target compound’s N-alkyl group may similarly optimize binding to hydrophobic kinase pockets .
- Antitumor vs. Anti-inflammatory : Methoxy and halogen substituents (18q, 18s) correlate with antitumor activity, while hydroxyl groups (11b) favor antioxidant/anti-arthritic effects .
Key Observations :
- Synthetic Complexity : The target compound’s tetrahydro ring and chiral center may require asymmetric catalysis or chiral resolution, increasing synthesis difficulty compared to planar analogs (18q) .
- Spectroscopic Signatures : The 7,7-dimethyl group in the target compound would produce distinct upfield shifts in ¹³C-NMR (~20–25 ppm for quaternary carbons) .
Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives, particularly the compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, (5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound and its derivatives, focusing on their pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
The structural framework of pyrazolo[1,5-a]pyrimidines allows for various substitutions that can enhance their biological properties. The synthesis of these compounds typically involves multi-step reactions that introduce functional groups at specific positions on the pyrazole and pyrimidine rings. Recent synthetic methodologies have emphasized the importance of optimizing these pathways to yield compounds with improved pharmacological profiles .
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, certain derivatives have exhibited cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .
Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | HCT-116 | 15.2 | Inhibition of cell cycle progression |
| 14 | MCF-7 | 20.4 | Induction of apoptosis |
| 6j | A549 | 10.8 | Inhibition of topoisomerase II |
2. Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have shown promising anti-inflammatory properties. Compounds such as (5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 in animal models . This suggests a potential role in treating inflammatory diseases.
3. Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against various pathogens. For example, specific compounds have been effective against drug-resistant strains of Mycobacterium tuberculosis, showing low minimum inhibitory concentrations (MIC) and favorable pharmacokinetic profiles .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 6j | <0.002 | Antitubercular |
| 14 | <0.004 | Broad-spectrum |
4. Enzyme Inhibition
The inhibition of specific enzymes is a notable feature of pyrazolo[1,5-a]pyrimidines. For instance, compounds have been identified as potent inhibitors of α-glucosidase and IRAK4, which are relevant in diabetes management and inflammatory responses . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance inhibitory potency.
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 3d | α-glucosidase | 15.2 |
| 14 | IRAK4 | 12.0 |
Case Studies
In a study evaluating the anti-cancer effects of pyrazolo[1,5-a]pyrimidines on HCT-116 cells, compound 3d was found to significantly reduce cell viability through apoptosis induction pathways . Another investigation into anti-inflammatory properties revealed that compound 14 effectively reduced IL-6 levels in a dose-dependent manner in rat models .
Q & A
Q. Q1. What are the established synthetic routes for pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole-4-carboxamides with enaminones or β-diketones. For example, Hassan et al. (2017) synthesized derivatives by reacting hydrazine hydrate with enamines under varying conditions to yield cyanopyrazoles or aminopyrazoles, with optimal yields (77–92%) achieved using DMF as a solvent and controlled heating (80–110°C) . X-ray diffraction confirmed structural integrity, while IR and NMR validated functional groups and stereochemistry . Key factors affecting purity include solvent choice (ethanol/DMF for recrystallization) and reaction time, as over-cyclization can lead to byproducts .
Q. Q2. How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?
Methodological Answer: Multi-step characterization is essential:
- IR spectroscopy : Confirms carboxamide (CO stretch at 1674–1695 cm⁻¹) and NH groups (3270–3280 cm⁻¹) .
- NMR : H NMR distinguishes substituents (e.g., methyl groups at δ 2.53–2.70 ppm; aromatic protons at δ 7.39–9.48 ppm). C NMR identifies quaternary carbons (e.g., CO at 168 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for compound 10f .
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 359 for CHNO) .
Advanced Research Questions
Q. Q3. How can researchers optimize antimicrobial activity against multidrug-resistant strains while minimizing cytotoxicity?
Methodological Answer: Structure-activity relationship (SAR) studies indicate that:
- Substituent position : 7-Phenyl or 6-methylpyridin-2-yl groups enhance activity against Bacillus subtilis and E. coli (MIC: 2–4 µg/mL vs. tetracycline’s 8 µg/mL) .
- Electron-withdrawing groups : Nitro or chloro at the 5-position improve membrane penetration but may increase cytotoxicity .
- In vitro assays : Use standardized protocols (e.g., agar diffusion ) with cytotoxicity screening via MTT assays on HEK-293 cells to identify selective derivatives .
Table 1 : Antimicrobial Activity of Selected Derivatives
| Compound | Substituents | MIC (µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|---|
| 5a | 7-Phenyl, 3-Cl | 2.0 | >100 |
| 16d | 6-Methylpyridin-2-yl | 4.0 | 85.3 |
| Tetracycline | - | 8.0 | N/A |
| Data from |
Q. Q4. How can contradictions in biological data (e.g., antimicrobial vs. antitumor activity) be resolved for this scaffold?
Methodological Answer: Discrepancies arise from divergent mechanisms:
- Antimicrobial action : Disruption of bacterial DNA gyrase or membrane integrity via lipophilic substituents .
- Antitumor activity : Inhibition of kinases (e.g., c-Src) or tubulin polymerization via π-π stacking with ATP-binding pockets .
Experimental design : - Use isoform-specific kinase assays (e.g., c-Src vs. EGFR) to clarify selectivity .
- Perform molecular docking to predict binding modes to bacterial vs. human targets .
Q. Q5. What strategies validate the compound’s potential in non-antimicrobial applications, such as kinase inhibition or autoimmune disease?
Methodological Answer:
- Kinase inhibition : Compound 7f (pyrazolo[1,5-a]pyrimidine-3-carboxamide) showed c-Src inhibition (IC50: 12 nM) and CNS penetration in murine models, validated via LC-MS brain tissue analysis .
- Autoimmune therapy : Derivatives with 4-methylphenyl groups demonstrated IL-23/IL-17 pathway suppression in psoriasis models (patent data ).
- In vivo models : Use collagen-induced arthritis (CIA) mice to assess efficacy, monitoring TNF-α and IL-6 levels .
Q. Q6. How do stereochemical and conformational properties influence pharmacokinetics and metabolic stability?
Methodological Answer:
- Chiral centers : The (5R)-configuration enhances metabolic stability by reducing CYP3A4-mediated oxidation .
- LogP optimization : Introduce polar groups (e.g., dimethylaminoethyl) to balance lipophilicity (LogP 2.1–3.5) and aqueous solubility (>50 µM in PBS) .
- In vitro ADME : Use hepatic microsomes to assess half-life (t1/2 > 60 min indicates suitability for oral dosing) .
Q. Q7. What advanced techniques resolve synthetic challenges, such as regioselectivity in pyrazolo[1,5-a]pyrimidine ring formation?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves regioselectivity (>95% purity) via controlled dielectric heating .
- Catalytic systems : Pd(OAc)/Xantphos enables selective C–N coupling at the 7-position, avoiding dimerization .
- DFT calculations : Predict transition states to optimize substituent placement (e.g., methyl groups at C7 minimize steric hindrance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
